Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
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Description
Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate , also known by its IUPAC name methyl (2E)-3-(4-methoxyphenyl)-2-propenoate , is a chemical compound with the molecular formula C₁₁H₁₂O₃ . It belongs to the class of organic compounds known as acetamides and is characterized by an acetyl group attached to an amino group. The compound exhibits a solid physical form and has a molecular weight of approximately 192.21 g/mol .
Molecular Structure Analysis
The compound’s molecular structure consists of a methoxyphenyl group attached to a propenoate moiety. The double bond in the propenoate group gives rise to geometric isomerism, resulting in the (2E) configuration. The presence of the acetamido group adds complexity to the structure. Refer to the InChI code for the detailed arrangement of atoms and bonds .
Safety and Hazards
properties
IUPAC Name |
methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-8H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMBBMLMWFQODO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699589 |
Source
|
Record name | Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate | |
CAS RN |
105962-56-9 |
Source
|
Record name | Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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